Ulexite: A Technical Guide to Crystal Structure, Properties, and Characterization
Ulexite: A Technical Guide to Crystal Structure, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulexite, a hydrated sodium calcium borate (B1201080) mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O, is a structurally complex nesoborate.[1] First described by German chemist Georg Ludwig Ulex, it is a significant industrial source of boron.[2] Typically found in evaporite deposits in arid regions, ulexite commonly occurs as white, silky crystalline masses or parallel fibers, often in nodular aggregates resembling "cotton balls".[1][3][4]
This guide provides an in-depth technical overview of the crystal structure, physicochemical properties, and standard experimental characterization protocols for ulexite. For professionals in drug development, understanding the properties of ulexite is crucial as it is a primary ore for boron, a key element in a growing class of therapeutic compounds, including proteasome inhibitors and novel antibiotics.[1][5][6] The unique chemical nature of boron, particularly its Lewis acidity, allows for the design of drugs with specific enzyme-inhibitor capabilities.[6][7]
Crystal Structure and Chemical Composition
Ulexite crystallizes in the triclinic system with a pinacoidal (1) crystal class and a P1 space group.[1][6] Its intricate structure is composed of three primary building blocks: chains of sodium-water-hydroxide octahedra, chains of calcium-water-hydroxide-oxygen polyhedra, and massive, isolated pentaborate polyanion units with the formula [B₅O₆(OH)₆]³⁻.[1] These units are linked together by the Ca- and Na-polyhedral chains and a pervasive network of hydrogen bonds.[1][8]
The fundamental pentaborate unit consists of three borate tetrahedra (BO₄) and two borate triangular groups (BO₃).[1] The arrangement of the sodium and calcium polyhedral chains parallel to the c-axis is responsible for the mineral's characteristic fibrous habit and its remarkable optical properties.[9]
Crystallographic Data
The crystallographic parameters of ulexite have been refined through single-crystal and powder X-ray diffraction studies.[4][8]
| Property | Value | References |
| Crystal System | Triclinic | [1][6] |
| Crystal Class | Pinacoidal (1) | [1][6] |
| Space Group | P1 | [1][6] |
| Unit Cell Parameters | a ≈ 8.816 Å, b ≈ 12.87 Å, c ≈ 6.678 Å | [1][6][8] |
| α ≈ 90.25°, β ≈ 109.12°, γ ≈ 105.1° | [1][6] | |
| Formula Units (Z) | 2 | [1][6] |
| Unit Cell Volume | ~687.83 ų | [6] |
Chemical Composition
The ideal chemical formula for ulexite is NaCaB₅O₆(OH)₆·5H₂O. The elemental weight percentages are detailed below.
| Element | Symbol | Weight % |
| Oxygen | O | 67.12% |
| Boron | B | 13.34% |
| Calcium | Ca | 9.89% |
| Sodium | Na | 5.67% |
| Hydrogen | H | 3.98% |
| Oxide | Formula | Weight % |
| Boron Trioxide | B₂O₃ | 42.95% |
| Water | H₂O | 35.56% |
| Calcium Oxide | CaO | 13.84% |
| Sodium Oxide | Na₂O | 7.65% |
(Data calculated from the ideal end-member formula).[6]
Physical and Optical Properties
Ulexite is renowned for its unique optical phenomenon, earning it the nickname "TV rock" or "television stone".[1][3] This effect arises from its structure of parallel fibrous crystals, which act as natural optical fibers.[2][8][10] Light is transmitted along the length of these fibers via total internal reflection.[1][10] When a polished slice of ulexite with faces perpendicular to the fiber orientation is placed on a surface, the image of the surface is transmitted to the top face of the mineral.[1][10]
Tabulated Physical and Optical Data
| Property | Value / Description | References |
| Physical Properties | ||
| Mohs Hardness | 2.5 | [1][6] |
| Specific Gravity | 1.95 - 1.96 g/cm³ | [1][7] |
| Cleavage | Perfect on {010}, Good on {110}, Poor on {110} | [1][6][11] |
| Fracture | Uneven | [1][6] |
| Tenacity | Brittle | [1][6] |
| Luster | Vitreous (crystals); Silky or Satiny (fibrous aggregates) | [1][5][6] |
| Streak | White | [1][5] |
| Optical Properties | ||
| Diaphaneity | Transparent to opaque | [1] |
| Optical Class | Biaxial (+) | [1][7] |
| Refractive Indices | nα = 1.491–1.496, nβ = 1.504–1.506, nγ = 1.519–1.520 | [1][12] |
| Birefringence | δ = 0.028 - 0.029 | [1][5][13] |
| 2V Angle | 73° - 78° | [1] |
| Fluorescence | May fluoresce yellow, greenish-yellow, or white under SW/LW UV | [1][6][11] |
Experimental Protocols for Characterization
The determination of ulexite's structure and properties relies on a suite of standard analytical techniques. The following sections provide generalized yet detailed methodologies for these key experiments.
Powder X-Ray Diffraction (P-XRD)
P-XRD is the primary method for routine identification and for determining the unit cell parameters of a crystalline material like ulexite.
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Objective: To identify the mineral phase and refine its lattice parameters by comparing its diffraction pattern to a known database.
-
Sample Preparation:
-
A small, representative sample of ulexite is selected.
-
The sample is ground to a fine, homogeneous powder (typically <10 μm particle size) using an agate mortar and pestle to ensure random crystal orientation.[13][14]
-
The powder is carefully packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.
-
-
Instrumentation & Data Collection:
-
A powder diffractometer is used, typically with a Cu Kα radiation source (λ ≈ 1.54 Å).
-
The instrument is configured to scan over a range of 2θ angles (e.g., 5° to 70°), with a defined step size (e.g., 0.02°) and dwell time (e.g., 1 second/step).
-
The detector rotates around the sample, measuring the intensity of the diffracted X-rays at each 2θ angle.[13]
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed. The positions (2θ) and intensities of the diffraction peaks are determined.
-
The peak positions are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).[14]
-
The set of d-spacings and their relative intensities acts as a "fingerprint" which is compared against a reference database (e.g., the Powder Diffraction File™ from the ICDD) for phase identification.[15]
-
For structural refinement, the peak positions can be indexed and used in a least-squares refinement program to calculate the precise unit cell parameters.[15]
-
Thermogravimetric Analysis (TGA/DTA)
TGA measures the change in mass of a sample as a function of temperature, which is essential for studying the dehydration and dehydroxylation processes in hydrated minerals like ulexite.
-
Objective: To quantify the water content (both molecular water and hydroxyl groups) and determine the temperatures at which they are lost.[16][17]
-
Sample Preparation:
-
A small amount of the finely powdered ulexite sample (typically 5-20 mg) is accurately weighed.[18]
-
The sample is placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
-
Instrumentation & Data Collection:
-
The crucible is placed in a TGA furnace on a high-precision microbalance.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 1000 °C).[18][19]
-
The furnace is purged with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.[18]
-
The instrument continuously records the sample mass as a function of temperature. Often, Differential Thermal Analysis (DTA) is run concurrently to detect endothermic/exothermic events.
-
-
Data Analysis:
-
The TGA curve (mass % vs. temperature) is analyzed. Each step-wise mass loss corresponds to a thermal event.
-
For ulexite, multiple mass loss steps are observed. The first stages (below ~250 °C) correspond to the loss of the five molecules of crystal water (dehydration).[20] Later stages at higher temperatures (~260-580 °C) correspond to the loss of the six hydroxyl groups (dehydroxylation).[20]
-
The percentage of mass lost at each step is calculated to quantify the different types of water in the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecular bonds. For borates, it is highly effective for distinguishing the coordination of boron (trigonal BO₃ vs. tetrahedral BO₄).
-
Objective: To identify the functional groups (O-H, B-O) and determine the coordination environment of boron within the ulexite structure.[21]
-
Sample Preparation:
-
A small amount of the powdered ulexite sample (~1 mg) is mixed with ~100-200 mg of a dry, IR-transparent matrix (e.g., potassium bromide, KBr).[22]
-
The mixture is thoroughly ground to ensure homogeneity.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation & Data Collection:
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
A background spectrum of the empty sample chamber (or a pure KBr pellet) is collected.
-
The infrared beam is passed through the sample pellet, and the transmitted radiation is measured by a detector. The typical scan range is 4000-400 cm⁻¹.[18]
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background to produce a final absorbance or transmittance spectrum.
-
The positions, shapes, and intensities of the absorption bands are analyzed. For borates:
-
Bands in the 1200–1500 cm⁻¹ range are assigned to B-O asymmetric stretching in trigonal BO₃ units.[23]
-
Bands in the 800–1200 cm⁻¹ range are characteristic of B-O stretching in tetrahedral BO₄ units.[23]
-
Broad bands in the 3000-3600 cm⁻¹ range are due to O-H stretching vibrations from water molecules and hydroxyl groups.[6]
-
-
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 2. Ulexite Natures Fiber Optics [rocksandminerals4u.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ulexite - Wikipedia [en.wikipedia.org]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. X-ray diffraction | Clays and Minerals [claysandminerals.com]
- 10. USGS Information Handout: X-Ray Powder Diffraction [pubs.usgs.gov]
- 11. ulexite.biz [ulexite.biz]
- 12. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 13. attminerals.com [attminerals.com]
- 14. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 15. iucr.org [iucr.org]
- 16. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]
- 17. azom.com [azom.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ars.usda.gov [ars.usda.gov]
- 23. mdpi.com [mdpi.com]
